2,3-Dioxoquinoxaline-6-sulfonyl chloride
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Overview
Description
2,3-Dioxoquinoxaline-6-sulfonyl chloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their broad-spectrum applications in various fields, including medicine, pharmacology, and industry . The sulfonyl chloride group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dioxoquinoxaline-6-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with chlorosulfonic acid. For instance, the reaction of 2,3-(1H,4H)-quinoxalinedione with chlorosulfonic acid yields 2,3-quinoxalinedione-6-sulfonyl chloride . This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxoquinoxaline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The quinoxaline core can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Common Reagents and Conditions
Nucleophiles: Primary amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with primary amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2,3-Dioxoquinoxaline-6-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dioxoquinoxaline-6-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to their modification and inhibition . This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline-6-sulfonyl chloride: Similar in structure but contains chlorine atoms instead of oxo groups.
2,3-Diphenylquinoxaline-6-sulfonyl chloride: Contains phenyl groups instead of oxo groups.
Uniqueness
2,3-Dioxoquinoxaline-6-sulfonyl chloride is unique due to its oxo groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Properties
Molecular Formula |
C8H3ClN2O4S |
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Molecular Weight |
258.64 g/mol |
IUPAC Name |
2,3-dioxoquinoxaline-6-sulfonyl chloride |
InChI |
InChI=1S/C8H3ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H |
InChI Key |
HVVVNZYIWMCPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1S(=O)(=O)Cl |
Origin of Product |
United States |
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